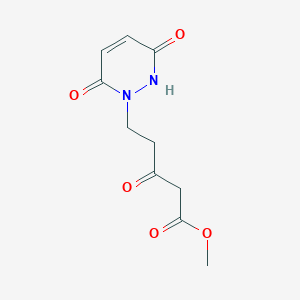
5-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-3-oxo-pentanoic acid methyl ester
Descripción general
Descripción
“3-(3-Hydroxy-6-oxo-6H-pyridazin-1-yl)-propionic acid” is a biochemical used for proteomics research . It has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O4/c10-5-1-2-6(11)9(8-5)4-3-7(12)13/h1-2H,3-4H2,(H,8,10)(H,12,13) .Physical And Chemical Properties Analysis
This compound has a molecular formula of C7H8N2O4 and a molecular weight of 184.15 . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Methyl Esters of Heterocyclic Compounds : Methyl esters of various carboxylic acids, including pyridazinone derivatives, have been synthesized through reactions involving hydrazine hydrate and phenylhydrazine. These processes involve intermediate hydrazides and subsequent cyclization, demonstrating the utility of methyl esters in the synthesis of complex heterocyclic compounds (Hovakimyan et al., 2004).
Formation of Polystyrenes : Methyl esters of ω-(para styryl)alkanoic acids have been used in radical copolymerization with styrene, leading to the formation of copolymers. This process highlights the role of such esters in polymer science, offering insights into the creation of functionalized polymers (Dalil et al., 2000).
Esterification and Amidation Reactions : The use of specific esters in the esterification and amidation of carboxylic acids showcases their potential in facilitating chemical reactions. These processes yield various esters and amides, indicating the versatility of such compounds in synthetic chemistry (Won et al., 2007), (Kang et al., 2008).
Structural and Spectroscopic Analysis
Crystal Structure Studies : Crystallographic analysis of certain methyl esters, including those with hydroxy and phenyl groups, has been carried out. This research provides valuable information on the molecular and crystal structures of such compounds, which is crucial for understanding their physical and chemical properties (Mamat et al., 2008).
X-Ray Structure Determination : The structural analysis of specific amino acid derivatives has been performed using X-ray crystallography. This technique allows for the precise determination of stereochemistry and molecular configuration, which is essential in the field of medicinal chemistry (Nakamura et al., 1976).
Biological and Medicinal Chemistry
Isolation from Natural Sources : Certain methyl esters have been isolated from natural sources like soft coral, showcasing their occurrence in nature and potential biological activities. These natural compounds often exhibit significant bioactivities, such as inhibitory effects on human neutrophils (Chen et al., 2014).
Antimicrobial Activity : The synthesis of various derivatives of pyridinones and oxazinones, starting from specific esters, has been explored for their potential antimicrobial activities. This line of research highlights the importance of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 5-(3,6-dioxo-1H-pyridazin-2-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-17-10(16)6-7(13)4-5-12-9(15)3-2-8(14)11-12/h2-3H,4-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDSLBMBZKWDOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCN1C(=O)C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-hydroxy-6-oxopyridazin-1(6H)-yl)-3-oxopentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)

![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
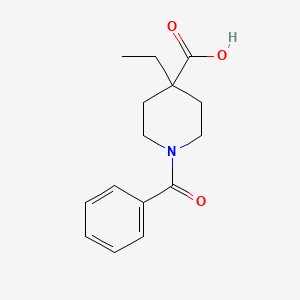
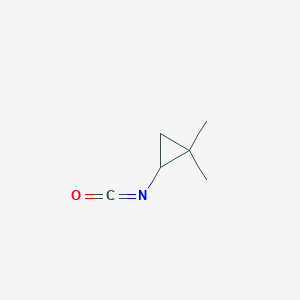
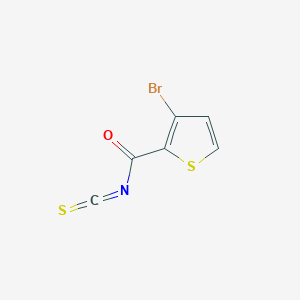
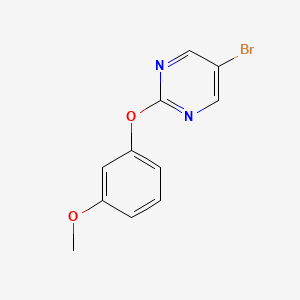

![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)
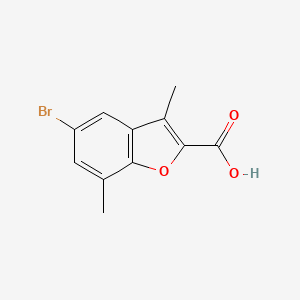
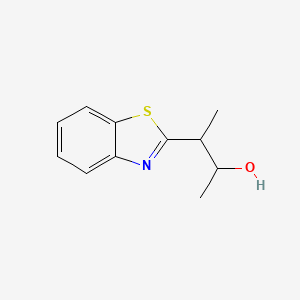
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
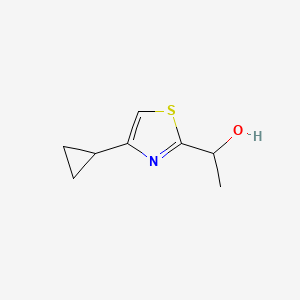
![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)